molecular formula C12H18ClN3O2 B1477900 5-cyclopropyl-N-(piperidin-4-yl)isoxazole-3-carboxamide hydrochloride CAS No. 1834339-51-3

5-cyclopropyl-N-(piperidin-4-yl)isoxazole-3-carboxamide hydrochloride

Cat. No.: B1477900
CAS No.: 1834339-51-3
M. Wt: 271.74 g/mol
InChI Key: PGCVPPGUBIZDCE-UHFFFAOYSA-N
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Description

5-cyclopropyl-N-(piperidin-4-yl)isoxazole-3-carboxamide hydrochloride is a compound that belongs to the isoxazole family, which is known for its diverse biological activities and therapeutic potential Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the [2+3] cycloaddition reaction of nitrile oxides with olefins, which leads to the formation of the isoxazole ring . The cyclopropyl group can be introduced via cyclopropanation reactions, while the piperidinyl group can be added through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve catalyst-free and microwave-assisted methods to enhance efficiency and yield. For example, microwave-assisted one-pot synthesis from α-acetylenic γ-hydroxyaldehydes and hydroxylamine has been reported as an efficient method . These methods are advantageous due to their reduced reaction times and lower energy consumption.

Chemical Reactions Analysis

Types of Reactions

5-cyclopropyl-N-(piperidin-4-yl)isoxazole-3-carboxamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

5-cyclopropyl-N-(piperidin-4-yl)isoxazole-3-carboxamide hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-cyclopropyl-N-(piperidin-4-yl)isoxazole-3-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The isoxazole ring is known to interact with various enzymes and receptors, modulating their activity. This compound may inhibit or activate specific enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-cyclopropyl-N-(piperidin-4-yl)isoxazole-3-carboxamide hydrochloride is unique due to its specific combination of the cyclopropyl and piperidinyl groups, which may confer distinct biological activities and therapeutic potential compared to other isoxazole derivatives. This uniqueness makes it a valuable compound for further research and development in medicinal chemistry.

Properties

IUPAC Name

5-cyclopropyl-N-piperidin-4-yl-1,2-oxazole-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2.ClH/c16-12(14-9-3-5-13-6-4-9)10-7-11(17-15-10)8-1-2-8;/h7-9,13H,1-6H2,(H,14,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGCVPPGUBIZDCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)C(=O)NC3CCNCC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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